Illudalic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

概要

説明

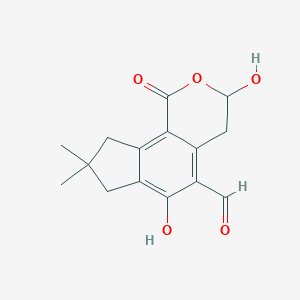

イルダリック酸は、タンパク質チロシンホスファターゼ(PTP)の選択的阻害剤として知られる、真菌由来の天然物です。 特にPTPに関連する疾患の治療における潜在的な治療用途により、大きな関心を集めています .

準備方法

合成ルートと反応条件

イルダリック酸の合成は、1977年に報告された最初の17段階の合成から、徐々に洗練されてきました。 最近の注目すべき方法には、収束型[4 + 2]ベンゾ環化とワンポット協奏機能基操作を組み合わせた2段階プロセスが含まれます . イルダリック酸の主要な三官能性ファーマコフォアは、3,3-ジメチルシクロペンタノンから最長の直鎖状5段階で合成できます .

工業生産方法

イルダリック酸の具体的な工業生産方法は広く文書化されていませんが、最近の研究で開発された合理化された合成ルートは、スケーラブルな生産の可能性を示唆しています。 容易に入手可能なモジュール式ビルディングブロックと効率的な反応条件を使用することは、工業用途にとって有望です .

化学反応解析

反応の種類

イルダリック酸は、酸化、還元、置換などのさまざまな化学反応を起こします。 これらの反応は、構造を修飾し、生物活性を高めるために不可欠です .

一般的な試薬と条件

イルダリック酸の合成と修飾に使用される一般的な試薬には、ベンゾ環化剤、ホルミル化試薬、協奏機能基操作のための触媒などがあります . 反応条件は通常、温和から中程度であり、高収率と選択性を確保します .

主要な生成物

イルダリック酸を含む反応から生成される主要な生成物は、アナログであり、PTPのLARサブファミリーを強力かつ選択的に阻害することが示されています .

科学研究用途

イルダリック酸は、幅広い科学研究用途を持っています。

化学反応の分析

Types of Reactions

Illudalic acid undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are crucial for modifying its structure and enhancing its bioactivity .

Common Reagents and Conditions

Common reagents used in the synthesis and modification of this compound include benzannulation agents, formylation reagents, and catalysts for coordinated functional group manipulations . The reaction conditions are typically mild to moderate, ensuring high yields and selectivity .

Major Products

The major products formed from the reactions involving this compound are its analogs, which have been shown to potently and selectively inhibit the LAR subfamily of PTPs .

科学的研究の応用

Chemical Applications

Model Compound for Synthetic Strategies

Illudalic acid serves as a model compound for developing new synthetic strategies and exploring structure-activity relationships. Its complex structure has driven innovation in synthetic methodologies, leading to more efficient production routes over the years.

Synthesis Efficiency

Recent advancements have significantly improved the synthesis of this compound. A notable method involves a two-step process that reduces the number of steps from the original 17 to just 5, achieving yields that facilitate further pharmacological exploration. The following table summarizes the evolution of synthetic methods:

| Year | Methodology | Steps | Yield (%) |

|---|---|---|---|

| 1977 | Original synthesis | 17 | 1.1 |

| 2008 | Modified approach | 16 | 2.4 |

| 2019 | Further modifications | 20 | 7.7 |

| 2021 | Current method | 5 | >100 mg |

This compound exhibits significant biological activity as a selective inhibitor of the LAR subfamily of PTPs. This inhibition is achieved through covalent bonding with the catalytic cysteine residue of the enzyme, effectively blocking its activity.

Mechanism of Action

The mechanism involves time-dependent inhibition that is sensitive to pH levels. For instance, at pH 6.5, the IC50 value is approximately 2.1±0.2μM, while it increases to 52±10nM at pH 7.5 . This pH dependency highlights the compound's potential in targeted therapies where pH variations are significant.

Therapeutic Applications

This compound and its analogs have shown promise in treating diseases linked to PTPs, such as cancer and autoimmune disorders.

Case Studies

Recent studies have demonstrated that derivatives of this compound can inhibit PHPT1 activity, which is implicated in several disease pathways. Four out of seven analogs tested exhibited IC50 values below 5μM, with the most potent compound showing an IC50 value of 3.4±0.7μM . These findings suggest that this compound derivatives could serve as effective chemical tools for studying PHPT1's biological roles and therapeutic potential.

Industrial Applications

The efficient synthesis of this compound opens avenues for industrial applications in pharmaceuticals and bioactive compounds development. The streamlined synthetic routes developed in recent research suggest potential for scalable production.

作用機序

イルダリック酸は、PTPのLARサブファミリーを選択的に阻害することで効果を発揮します。 これは、酵素の触媒活性システイン残基との共有結合により達成され、その活性は阻害されます . このメカニズムは、質量分析と変異分析によって裏付けられています .

類似化合物の比較

イルダリック酸は、PTPのLARサブファミリーの選択的阻害のために独特です。類似の化合物には以下が含まれます。

ノルスティクチン酸: 構造的に類似しており、PTP阻害剤として有望です.

イルディニン: イルダリック酸のアルカロイド類縁体で、同様の経路で合成されます.

類似のインダンとテトラリン: これらの化合物は、同じファーマコフォアを特徴とし、同様の合成経路で調製されています.

類似化合物との比較

Illudalic acid is unique due to its selective inhibition of the LAR subfamily of PTPs. Similar compounds include:

Norstictic acid: Shares structural similarities and has shown promise as a PTP inhibitor.

Illudinine: An alkaloid congener of this compound, synthesized through a similar route.

Analogous indanes and tetralins: These compounds feature the same pharmacophore and have been prepared by similar synthetic routes.

This compound stands out for its efficiency in synthesis and potent bioactivity, making it a valuable compound for further research and development .

生物活性

Illudalic acid is a naturally occurring compound derived from fungi, notable for its potential as a selective inhibitor of protein tyrosine phosphatases (PTPs), particularly the leukocyte common antigen-related (LAR) subfamily. This article delves into the synthesis, biological activity, and pharmacological implications of this compound, supported by various research findings and case studies.

1. Synthesis of this compound

The synthesis of this compound has historically posed challenges due to its complex structure. Recent advancements have led to more efficient synthetic routes. For instance, a two-step convergent synthesis has been developed that significantly reduces the number of steps required to produce this compound from simple precursors. This method utilizes benzannulation and coordinated functional group manipulations, achieving yields that allow for further pharmacological exploration .

Table 1: Comparison of Synthetic Routes to this compound

| Year | Methodology | Steps | Yield (%) |

|---|---|---|---|

| 1977 | Original synthesis | 17 | 1.1 |

| 2008 | Modified approach | 16 | 2.4 |

| 2019 | Further modifications | 20 | 7.7 |

| 2021 | Current method | 5 | >100 mg |

2. Biological Activity

This compound exhibits significant biological activity as a covalent inhibitor of LAR phosphatase. Its mechanism involves time-dependent inhibition, which is pH-sensitive, showing different inhibitory potency at varying pH levels. For instance, the IC50 value at pH 6.5 is approximately 2.1 ± 0.2 μM , while at pH 7.5, it increases to 52 ± 10 nM .

Key Findings:

- Covalent Inhibition : this compound binds covalently to LAR phosphatase, with a KI value of 8 ± 3 μM and an inactivation rate constant kinact of 2.3 ± 0.4 min^{-1} at physiological conditions (pH 7.5, 37 °C) .

- Selectivity : The compound shows selective inhibition within the LAR subfamily of PTPs, making it a promising lead for therapeutic development against diseases where these enzymes play a critical role.

3. Case Studies on this compound Analogues

Recent studies have explored derivatives of this compound to enhance its inhibitory effects on other phosphatases such as PHPT1 (protein histidine phosphatase). Four out of seven analogs tested showed IC50 values below 5 μM , with the most potent analogue exhibiting an IC50 of 3.4 ± 0.7 μM . These analogues function as non-covalent, non-competitive inhibitors, differing from the original compound's mechanism.

Table 2: Inhibitory Potency of this compound Analogues

| Analogue | IC50 (μM) | Mechanism |

|---|---|---|

| IA1-8H2 | 3.4 ± 0.7 | Non-competitive |

| Other Analogs | <5 | Non-covalent |

4. Pharmacological Implications

The ability of this compound and its analogues to selectively inhibit PTPs suggests potential applications in treating various diseases, including cancer and metabolic disorders where aberrant PTP activity is implicated . The ongoing development of more efficient synthetic methods will facilitate further research into these compounds' therapeutic potentials.

特性

CAS番号 |

18508-77-5 |

|---|---|

分子式 |

C15H16O5 |

分子量 |

276.28 g/mol |

IUPAC名 |

3,6-dihydroxy-8,8-dimethyl-1-oxo-3,4,7,9-tetrahydrocyclopenta[h]isochromene-5-carbaldehyde |

InChI |

InChI=1S/C15H16O5/c1-15(2)4-8-9(5-15)13(18)10(6-16)7-3-11(17)20-14(19)12(7)8/h6,11,17-18H,3-5H2,1-2H3 |

InChIキー |

BDEDPKFUFGCVCJ-UHFFFAOYSA-N |

SMILES |

CC1(CC2=C3C(=C(C(=C2C1)O)C=O)CC(OC3=O)O)C |

正規SMILES |

CC1(CC2=C3C(=C(C(=C2C1)O)C=O)CC(OC3=O)O)C |

同義語 |

3,6-dihydroxy-8,8-dimethyl-1-oxo-1,3,4,7,8,9-hexahydro-cyclopenta(h)isochromene-5-carbaldehyde illudalic acid |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。